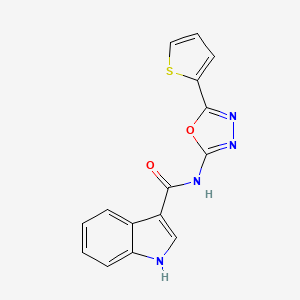

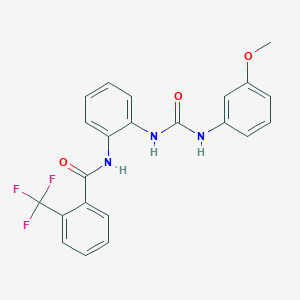

![molecular formula C24H15FN4O5 B2518393 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1226453-82-2](/img/structure/B2518393.png)

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione" is a complex organic molecule that appears to be a derivative of quinazoline-2,4-dione. This compound is not directly mentioned in the provided papers, but its structure suggests it may have been synthesized using methods similar to those described for related quinazoline derivatives. The presence of a 1,3-benzodioxolylmethyl group and a 3-fluorophenyl-1,2,4-oxadiazolyl moiety indicates potential biological activity, possibly as a receptor antagonist or antitumor agent, as seen in similar compounds.

Synthesis Analysis

The synthesis of quinazoline derivatives can be achieved through various methods. For instance, a palladium-catalyzed transfer hydrogenation/condensation cascade of o-nitroaniline and o-nitrobenzamides under microwave irradiation has been used to prepare quinazolin-4(3H)-ones . Similarly, a one-pot condensation method involving 2-hydroxy-1,4-naphthoquinone, aldehydes, and amino-thiadiazole has been employed to synthesize substituted quinazoline diones with antitumor activity . These methods could potentially be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the quinazoline-2,4-dione scaffold, which can be modified at various positions to yield compounds with different biological activities. For example, the introduction of chlorine atoms on the benzofused moiety of 3-hydroxy-quinazoline-2,4-dione derivatives has yielded Gly/NMDA selective antagonists . The compound of interest likely exhibits a similar core structure with additional substituents that could influence its binding affinity and selectivity towards biological targets.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including condensation with Schiff bases to form 3-benzylideneamino-quinazolinones , and multicomponent reactions to obtain different heterocyclic systems . The presence of the oxadiazole group in the compound suggests that it could participate in nucleophilic substitution reactions or act as an electrophile in cycloaddition reactions, potentially leading to the formation of new derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. For instance, the introduction of electron-withdrawing or electron-donating groups can affect the compound's solubility, stability, and reactivity. The presence of a fluorine atom, as seen in the compound of interest, typically increases the compound's lipophilicity, which can enhance its ability to cross biological membranes . Additionally, the formation of supramolecular structures through hydrogen bonding and pi-pi stacking interactions can be observed in similarly substituted quinazoline diones , which may also be relevant for the compound .

科学的研究の応用

Quinazolinones in Heterocyclic Chemistry

Quinazolinones are a significant class of nitrogen-containing heterocycles widely studied for their diverse biological activities and potential applications in medicinal chemistry. Studies on quinazolinone derivatives, such as the reaction of 3-aminoquinoline-2,4-diones with isothiocyanic acid leading to novel thioxo derivatives of imidazoquinazolinones, illustrate the versatility of quinazolinones in synthesizing new heterocyclic compounds with potential therapeutic applications (Mrkvička et al., 2010).

Oxadiazoles in Organic Synthesis

Oxadiazoles are another important class of heterocycles, recognized for their structural diversity and significance in drug discovery. The synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties demonstrate the oxadiazole ring's role in creating compounds with notable antitumor activity (Maftei et al., 2013).

Benzodioxoles in Photophysical Research

Benzodioxoles, featured in the structure of the compound , are explored for their photophysical properties. Research into derivatives of 2-(2-hydroxyphenyl)-1,3,4-oxadiazole, for instance, aims to understand their optical, electronic, and charge transport properties, which are critical for applications in materials science, particularly in OLED technology (Jin & Zhang, 2013).

特性

IUPAC Name |

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15FN4O5/c25-16-3-1-2-14(9-16)21-27-22(34-28-21)15-5-6-17-18(10-15)26-24(31)29(23(17)30)11-13-4-7-19-20(8-13)33-12-32-19/h1-10H,11-12H2,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRLYAJGTLBYFNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=C(C=C4)C5=NC(=NO5)C6=CC(=CC=C6)F)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15FN4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

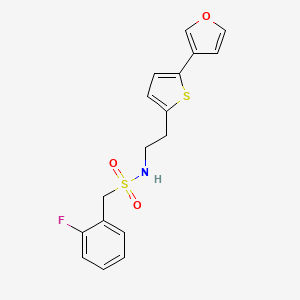

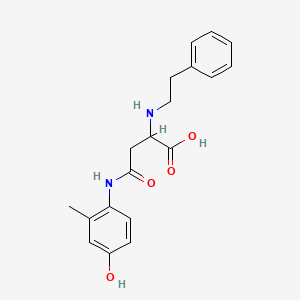

![(5R,8S)-10-((4-methoxy-3-methylphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2518319.png)

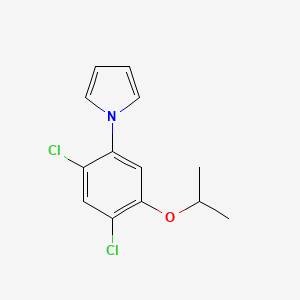

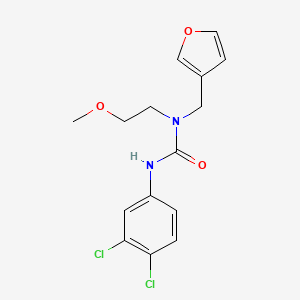

![1-(2-chlorobenzyl)-3-(3,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2518321.png)

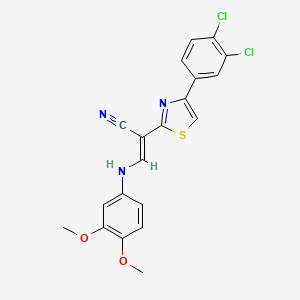

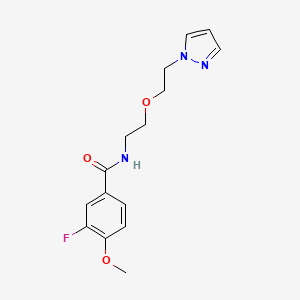

![8-(hexylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2518322.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2518323.png)

![8-(2-Chlorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2518324.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamide](/img/structure/B2518327.png)